molecular formula C19H20ClNO2S2 B2672323 (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane CAS No. 1798413-74-7

(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane

Cat. No.: B2672323
CAS No.: 1798413-74-7
M. Wt: 393.94
InChI Key: RATMYVBMHVPNPH-RVDMUPIBSA-N
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Description

The compound “(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. It also has a styrylsulfonyl group and a 2-chlorophenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfur and nitrogen in the seven-membered ring, the double bond in the styrylsulfonyl group, and the chlorine atom on the phenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiazepane ring might be relatively stable, but the styrylsulfonyl group could potentially participate in various chemical reactions. The chlorine atom on the phenyl ring might also be susceptible to substitution reactions .

Scientific Research Applications

Sulfonamides and Thiazepane Derivatives

(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane falls into a category of compounds that have been extensively researched for their diverse bioactivities, including the treatment of various diseases and conditions. A significant area of application involves sulfonamides and thiazepane derivatives, which are crucial for developing drugs with various therapeutic effects.

Sulfonamides, compounds related to this compound, have been a focus of scientific research due to their presence in many clinically used drugs. These include diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Notably, recent patents and studies have explored sulfonamide CAIs incorporating NO-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII for antitumor activity. The search for novel sulfonamides continues to act as selective antiglaucoma drugs, antitumor agents/diagnostic tools, and for the treatment of other diseases, highlighting the importance of this structural motif in drug development (Carta, Scozzafava, & Supuran, 2012).

Chlorophenols and Environmental Impact

Another aspect of research involving compounds like this compound is the study of chlorophenols' impact on the environment. Chlorophenols are chlorinated organic compounds that have been evaluated for their toxic effects on mammalian and aquatic life. They exhibit moderate toxicity but can cause considerable harm to fish upon long-term exposure. Understanding the environmental fate and impact of chlorophenols, including those related to the (E)-7-(2-chlorophenyl) moiety, is crucial for assessing ecological risks and developing strategies for pollution control (Krijgsheld & Gen, 1986).

Anticancer Applications

Compounds with structures similar to this compound have been explored for their potential anticancer applications. Research has identified compounds within this class that exhibit high tumor specificity with minimal toxicity to normal cells. Such findings are vital for developing new anticancer drugs that offer effective treatment options with reduced side effects. The exploration of these compounds' pharmacological profiles, including their mechanisms of action and therapeutic efficacy, is a significant area of ongoing research (Sugita et al., 2017).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .

Properties

IUPAC Name

7-(2-chlorophenyl)-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2S2/c20-18-9-5-4-8-17(18)19-10-12-21(13-14-24-19)25(22,23)15-11-16-6-2-1-3-7-16/h1-9,11,15,19H,10,12-14H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATMYVBMHVPNPH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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